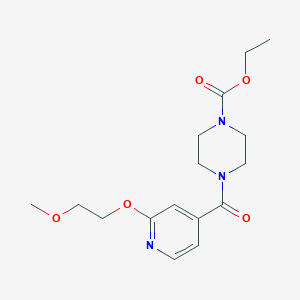
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide” is a complex organic compound. It is derived from two main components: pivalamide and 5-(benzylthio)-1H-tetrazole . Pivalamide is a simple amide substituted with a tert-butyl group having the chemical formula: tBu-CO-NH2 . It is the amide of pivalic acid . 5-(Benzylthio)-1H-tetrazole is a solid compound with a molecular weight of 192.24 .
Molecular Structure Analysis
The molecular structure of “N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide” can be deduced from its components. Pivalamide has a simple structure with a tert-butyl group attached to an amide group . 5-(Benzylthio)-1H-tetrazole is a more complex structure with a tetrazole ring attached to a benzylthio group . The exact molecular structure of “N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide” would require further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide” can be inferred from its components. Pivalamide is a solid at 20 degrees Celsius . 5-(Benzylthio)-1H-tetrazole is also a solid at 20 degrees Celsius, with a melting point of 133 degrees Celsius .Applications De Recherche Scientifique
Medicinal Chemistry
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide: has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmacologically active molecules. Its structure, which includes a thiadiazole ring, is known for its biological activity . The compound could serve as a precursor for synthesizing derivatives with potential anticancer properties, as similar structures have shown efficacy against certain cancer cell lines .
Materials Science
In materials science, this compound could be utilized in the development of new materials with specific electronic or optical properties. Thiadiazole derivatives are often explored for their conductive properties and could be incorporated into sensors or other electronic devices .
Coordination Chemistry
The compound’s potential in coordination chemistry lies in its ability to act as a ligand, forming complexes with various metals. These complexes can be studied for catalysis, including asymmetric synthesis, which is crucial in producing pharmaceuticals .
Pharmaceutical Sciences
Within pharmaceutical sciences, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide could be investigated for drug formulation and delivery. Its structural features may allow it to interact with biological molecules, influencing drug bioavailability and metabolism .
Oxygen-containing Fuels
The compound’s derivatives, particularly those containing the thiadiazole moiety, could be explored as additives or precursors in the formulation of oxygen-containing fuels. Their stability and reactivity with oxygen may lead to improved fuel efficiency or reduced emissions .
Precursors for Nitrogen-containing Compounds
This compound could serve as a precursor for a variety of nitrogen-containing compounds, such as triazoles and thiazoles, which are important in many areas of chemical research and industry. These compounds have applications ranging from agriculture to pharmaceuticals .
Antifungal Applications
Derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide may exhibit antifungal activity. Research into similar structures has shown potential in combating fungal infections, which could lead to new treatments for diseases caused by pathogenic fungi .
Biochemical Research
In biochemical research, the compound could be used to study enzyme inhibition or receptor binding due to its unique structure. It may mimic or interfere with natural biochemical processes, providing insights into enzyme function or signaling pathways .
Propriétés
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-14(2,3)11(18)15-12-16-17-13(20-12)19-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZGNPWFSOBPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


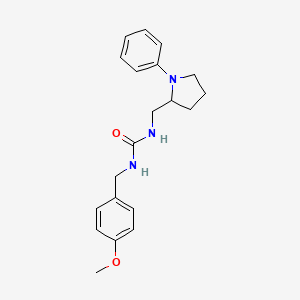
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2932612.png)
![2-[(2-methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2932613.png)
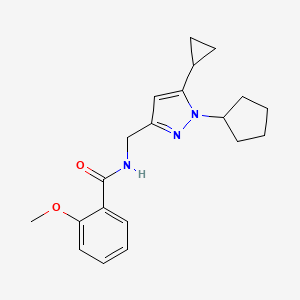
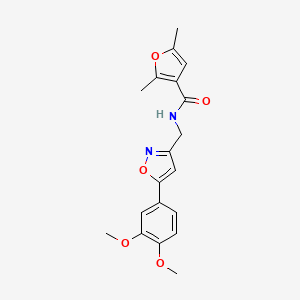
![2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]propanamide](/img/structure/B2932617.png)
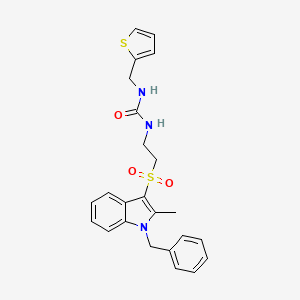
![2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2932621.png)
![4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932622.png)
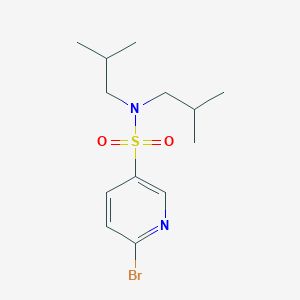

![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)
